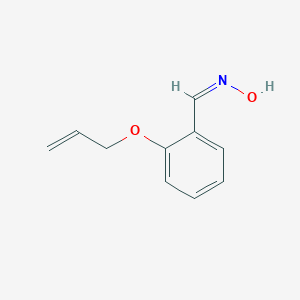

2-(Allyloxy)benzaldehyde oxime

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.2g/mol |

IUPAC Name |

(NZ)-N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2/b11-8- |

InChI Key |

PCWLXHIQGXUSCE-FLIBITNWSA-N |

SMILES |

C=CCOC1=CC=CC=C1C=NO |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=N\O |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and synthetic profiles of oxime derivatives are highly dependent on their substitution patterns. Below is a detailed comparison of 2-(allyloxy)benzaldehyde oxime with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzaldehyde Oxime Derivatives

Key Findings

Substituent-Driven Reactivity The allyloxy group in this compound facilitates radical-based cyclization, enabling access to carbamoylated chroman-4-ones without metal catalysts . In contrast, propargyloxy substituents (e.g., 2-(2-propynyloxy)benzaldehyde oxime) promote selenocyclization reactions to form selenium-decorated isoquinolines under thermal conditions .

Biological Activity Polyhydroxy O-benzyl oximes (e.g., 2,3,4-trihydroxy derivatives) exhibit dual ALR2 inhibitory and antioxidant effects, with IC50 values in the low micromolar range. The 3-methoxybenzyl moiety optimizes enzyme binding via hydrophobic interactions . Diphenylphosphino-substituted oximes demonstrate catalytic utility in asymmetric synthesis, leveraging the phosphine group’s electron-donating properties .

Spectroscopic and Synthetic Insights

- Substituents like methoxy or chloro on the benzyl ring (e.g., compounds 7b–11 in ) influence yield and purity during synthesis, with yields ranging from 54% to 78% .

- Hydroxy groups (e.g., salicylaldoxime) enhance metal-binding capacity, critical for applications in corrosion inhibition or metalloenzyme mimicry .

Mechanistic and Structural Analysis

- Radical Reactions : The allyloxy group in this compound stabilizes radical intermediates via resonance, enabling selective C–O bond formation in chroman-4-one synthesis .

- Enzyme Inhibition : O-Benzyl oximes with polyhydroxy substitution () achieve ALR2 inhibition through hydrogen bonding with catalytic residues (Tyr48, His110) and π-π stacking with hydrophobic pockets .

Preparation Methods

Reaction Mechanism

The mechanism begins with the protonation of the aldehyde carbonyl group, enhancing its electrophilicity. Hydroxylamine (NH₂OH) attacks the carbonyl carbon, forming a tetrahedral intermediate that loses water to generate the oxime. Stereochemical outcomes (E/Z isomerism) depend on reaction conditions, though the anti-configuration (E-oxime) typically predominates due to steric factors.

Standard Protocol

A representative procedure involves dissolving 2-(allyloxy)benzaldehyde (1.0 equiv) in ethanol or methanol, followed by the addition of hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv) as a buffering agent. The mixture is refluxed for 4–6 hours, cooled, and concentrated under reduced pressure. Crude product purification is achieved via recrystallization from ethanol or column chromatography (hexane/ethyl acetate).

Table 1: Typical Reaction Conditions and Yields

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 70–75 |

| Temperature | Reflux (78°C) | — |

| Reaction Time | 6 hours | — |

| Base | Sodium Acetate | — |

| Purification Method | Recrystallization (Ethanol) | — |

Alternative Preparation Routes

One-Pot Synthesis Using Hypervalent Iodine Catalysts

Recent advances employ hypervalent iodine reagents to streamline oxime formation. In a modified approach, 2-(allyloxy)benzaldehyde is treated with hydroxylamine in the presence of (diacetoxyiodo)benzene (DIB) and p-toluenesulfonic acid (p-TsOH) in dichloromethane. This method reduces reaction time to 12–24 hours at room temperature and improves yields to 80–85% by minimizing side reactions.

Key Advantages:

-

Catalytic Efficiency : DIB (10 mol%) facilitates oxidative condensation without requiring metal catalysts.

-

Solvent Compatibility : Reactions proceed efficiently in CH₂Cl₂ or DMSO, enabling easier workup.

Optimization Strategies

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may necessitate higher temperatures (80–100°C). Conversely, ethanol balances reactivity and ease of purification, making it the solvent of choice for laboratory-scale synthesis.

Table 2: Solvent Optimization Data

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 6 | 75 |

| DMF | 36.7 | 3 | 82 |

| CH₂Cl₂ | 9.1 | 24 | 68 |

Acidic Additives

The inclusion of p-TsOH (20 mol%) enhances proton availability, stabilizing intermediates and improving conversion rates. For example, reactions in DMF with p-TsOH achieve 82% yield compared to 70% without additives.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Allyloxy)benzaldehyde oxime?

- Methodology : The compound is synthesized via nucleophilic substitution of 2-hydroxybenzaldehyde with allyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(allyloxy)benzaldehyde. Subsequent oximation with hydroxylamine hydrochloride (NH₂OH·HCl) under acidic conditions yields the oxime derivative. Yields up to 95% are achievable with purification via column chromatography and structural confirmation via ¹H/¹³C NMR .

- Key Data : NMR spectral data (e.g., δ 10.53 ppm for aldehyde proton, allyl group signals at δ 6.14–5.33 ppm) align with literature values .

Q. How is the purity and identity of this compound validated?

- Methodology : Analytical techniques include:

- FT-IR : Confirmation of oxime (-NOH) stretch at ~3200–3400 cm⁻¹.

- NMR : Distinct signals for allyloxy protons (δ 4.65 ppm) and oxime proton (δ 8.5–9.0 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ at m/z 192.1) .

Q. What substituent effects influence the oximation efficiency of benzaldehyde derivatives?

- Methodology : Electron-withdrawing groups (e.g., -NO₂, -Br) on the benzaldehyde ring accelerate oximation due to increased electrophilicity of the carbonyl carbon. Reaction times vary from 55–60 minutes, with yields consistently >90% for para-substituted derivatives .

Advanced Research Questions

Q. How does AgOTf catalyze the one-pot reaction of 2-alkynylbenzaldoximes with α,β-unsaturated carbonyl compounds?

- Mechanistic Insight : AgOTf activates the alkyne moiety in this compound, facilitating cyclization to form isoquinoline intermediates. Subsequent Michael addition with α,β-unsaturated esters yields 1-alkylated isoquinolines. Yields range from 50–98%, depending on the ester’s steric and electronic properties (e.g., tert-butyl acrylate: 98% yield) .

- Data Contradictions : Acrylonitrile (2h) shows negligible reactivity, suggesting limitations in substrate compatibility .

Q. What kinetic insights govern the oxidation of aryloximes like this compound?

- Kinetic Analysis : Pseudo-first-order kinetics are observed under excess [aryloxime], with rate constants (k) increasing linearly with [HClO₄]⁻⁰.⁵. Electron-deficient oximes (e.g., p-nitro derivatives) exhibit faster oxidation due to enhanced stability of the transition state .

- Data Interpretation : Fractional orders (0.66–0.80) for [aryloxime] suggest a multi-step mechanism involving pre-equilibrium formation of a RuCl₃-oxime complex .

Q. How do structural modifications of this compound impact its fungicidal activity?

- Structure-Activity Relationship (SAR) : Introducing trifluoromethyl groups at the pyrazole ring (as in 3-(trifluoromethyl)pyrazole-4-carboxylic oxime esters) enhances antifungal potency against Fusarium spp. (IC₅₀: 0.8–1.2 µg/mL). Crystal structure analysis reveals hydrogen bonding between the oxime and fungal enzyme active sites .

Q. What challenges arise in scaling up Grubbs II-catalyzed RCM/CM reactions involving this compound derivatives?

- Experimental Design : Catalyst loading (5–10 mol%) and solvent polarity (CH₂Cl₂ vs. toluene) critically influence yields (70–95%). Competing side reactions (e.g., β-hydride elimination) necessitate rigorous temperature control (<40°C) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported reaction yields for AgOTf-catalyzed reactions?

- Critical Factors : Variability in yields (e.g., 40–98% for acrylic esters) stems from differences in substrate electronics and steric hindrance. For example, tert-butyl acrylate (2e) achieves 98% yield due to its electron-rich nature, while but-3-en-2-one (2g) yields only 40% .

- Recommendation : Optimize solvent (DCE vs. THF) and catalyst loading (5–10 mol%) to mitigate inconsistencies .

Q. Why do certain 2-alkynylbenzaldoximes fail to react in Pd-mediated alkenylation?

- Mechanistic Limitation : Substrates lacking electron-withdrawing groups (e.g., R = H) show no reactivity due to insufficient activation of the alkyne for C–H bond cleavage. Computational studies suggest a Pd⁰/PdII catalytic cycle requiring pre-coordination with electron-deficient alkynes .

Methodological Best Practices

- Reproducibility : Always include detailed experimental procedures (e.g., solvent ratios, catalyst purity) and raw spectral data in supplementary materials .

- Data Reporting : Use standardized formats for NMR (e.g., δ in ppm, J in Hz) and MS (m/z with ionization mode) to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.